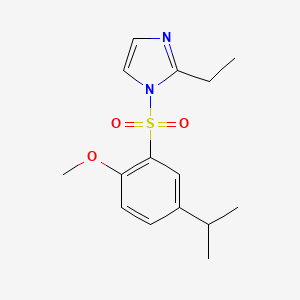

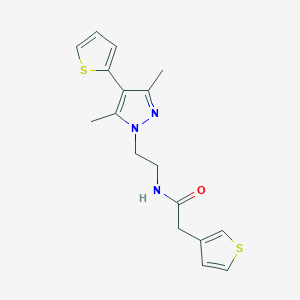

![molecular formula C9H5F5O2 B2365345 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone CAS No. 2149591-28-4](/img/structure/B2365345.png)

1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the CAS Number: 1202679-46-6 . It has a molecular weight of 224.13 . The compound is typically stored in a dry room at normal temperature and is available in liquid form .

Physical And Chemical Properties Analysis

“1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone” is a liquid at room temperature . It has a boiling point of 199°C at 760 mmHg . The flash point is 74°C .Aplicaciones Científicas De Investigación

Antifungal Properties

- Antifungal Activities : Compounds with a difluoro(heteroaryl)methyl moiety, similar in structure to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, have demonstrated significant antifungal activities against yeasts and filamentous fungi, with some showing equal or superior activities compared to itraconazole (Eto, Kaneko, & Sakamoto, 2000).

Synthesis and Characterization

Electrophilic Trifluoromethylthiolation Reagent : A study highlighted the use of diazo-triflone, a compound structurally related to 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone, as an effective electrophilic trifluoromethylthiolation reagent for a broad set of substrates (Huang et al., 2016).

Condensation Reactions : The compound is involved in condensation reactions with various nucleophiles, leading to the formation of chromone derivatives, which have potential applications in medicinal chemistry (Halnor et al., 2006).

Polymer Synthesis : It is used in the synthesis of multicyclic poly(benzonitrile ether)s, which have applications in materials science, particularly in the development of new polymers (Kricheldorf et al., 2005).

Photolysis and Photoaffinity Probes

- Photolysis and Biological Systems : Research indicates the intermediacy of a singlet carbene in the photolysis of certain diazirines, leading to insights in photochemistry and photoaffinity probes (Platz et al., 1991).

Fluorinated Polymers

Synthesis of Fluorinated Polymers : Fluorinated aromatic diamines derived from compounds like 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been used in synthesizing fluorine-containing polyimides, which are valuable in various industrial applications due to their thermal stability and mechanical properties (Yin et al., 2005).

Hyperbranched Polymers : The compound is instrumental in the synthesis of hyperbranched polymers with controlled degrees of branching, which is significant for material science applications (Segawa, Higashihara, & Ueda, 2010).

Antimicrobial Applications

- Antimicrobial Properties : Derivatives of 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone exhibit antimicrobial activities against both bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Li et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition : Compounds derived from 1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone have been studied as potential corrosion inhibitors, demonstrating effectiveness in protecting metals in corrosive environments (Jawad et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLBTTXATZEQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

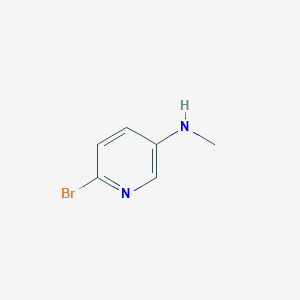

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

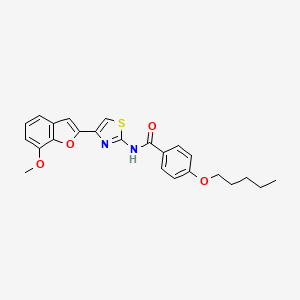

![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)

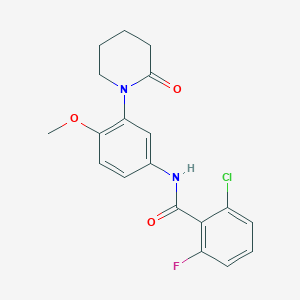

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)